BenchChemオンラインストアへようこそ!

3-cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Adamantane-Benzamide Hybrids

3-cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide (CAS 1797727-20-8) is a synthetic small-molecule organic compound (molecular formula C20H24N2O2, molecular weight 324.42 g/mol) that combines an adamantane core substituted at the 2-position with a methoxy group, a methylene linker, and a 3-cyanobenzamide moiety. The compound belongs to the broader class of adamantane-benzamide hybrids, a pharmacologically privileged scaffold that has been extensively investigated for modulating G-protein-coupled receptors (GPCRs) including adenosine receptors, P2X7 purinoreceptors, and trace amine-associated receptors (TAARs).

Molecular Formula C20H24N2O2
Molecular Weight 324.424
CAS No. 1797727-20-8
Cat. No. B2530624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide
CAS1797727-20-8
Molecular FormulaC20H24N2O2
Molecular Weight324.424
Structural Identifiers
SMILESCOC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CC(=C4)C#N
InChIInChI=1S/C20H24N2O2/c1-24-20(17-7-14-5-15(9-17)10-18(20)8-14)12-22-19(23)16-4-2-3-13(6-16)11-21/h2-4,6,14-15,17-18H,5,7-10,12H2,1H3,(H,22,23)
InChIKeyVQCGKOXIQNZVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide (CAS 1797727-20-8): Structural Class and Baseline Characterization


3-cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide (CAS 1797727-20-8) is a synthetic small-molecule organic compound (molecular formula C20H24N2O2, molecular weight 324.42 g/mol) that combines an adamantane core substituted at the 2-position with a methoxy group, a methylene linker, and a 3-cyanobenzamide moiety . The compound belongs to the broader class of adamantane-benzamide hybrids, a pharmacologically privileged scaffold that has been extensively investigated for modulating G-protein-coupled receptors (GPCRs) including adenosine receptors, P2X7 purinoreceptors, and trace amine-associated receptors (TAARs) [1]. Its precise stereochemistry — (1R,3S,5r,7r) configuration at the adamantane bridgehead — distinguishes it from simpler achiral adamantane derivatives and may influence receptor binding orientation and selectivity profiles [1].

Why 3-Cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide Cannot Be Substituted by Generic Adamantane-Benzamide Analogs


Within the adamantane-benzamide chemical space, even minor structural modifications produce substantial shifts in receptor affinity, subtype selectivity, and functional activity. The patent literature on related scaffolds demonstrates that changing the substituent on the benzamide ring (e.g., 3-cyano versus 3-bromo, 3-dimethylamino, or 3,5-dimethyl) or altering the adamantane substituent (methoxy vs. hydrogen vs. halogen) can shift receptor binding affinities by orders of magnitude [1]. The compound's 3-cyano group introduces a strong electron-withdrawing and hydrogen-bond-accepting moiety that is absent in the 3-bromo analog (CAS not assigned) and the 3-(dimethylamino) analog . These electronic differences predictably alter target engagement, rendering simple functional interchange between in-class compounds scientifically unjustified without explicit comparative pharmacological data [1].

Quantitative Differentiation Evidence for 3-Cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide (CAS 1797727-20-8)


Structural Differentiation: 3-Cyano vs. 3-Bromo and 3-(Dimethylamino) Benzamide Substituents

The 3-cyano substituent on the benzamide ring defines this compound relative to its closest commercially available structural analogs: 3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide and 3-(dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide . The cyano group exhibits a Hammett σmeta value of +0.56 (strongly electron-withdrawing) versus -0.16 for dimethylamino (electron-donating) and +0.39 for bromo (moderately withdrawing). These electronic differences are predicted to alter hydrogen-bonding capacity with target receptor residues and influence metabolic stability through cytochrome P450 interactions [1]. However, no direct head-to-head pharmacological comparison between these three analogs has been identified in the public domain.

Structure-Activity Relationship (SAR) Medicinal Chemistry Adamantane-Benzamide Hybrids

Adamantane C2-Methoxy Substitution: Impact on Lipophilicity and Predicted CNS Penetration vs. Unsubstituted Adamantane Analogs

The 2-methoxy substitution on the adamantane cage differentiates this compound from analogs bearing unsubstituted adamantane or C1-substituted adamantane moieties. The methoxy group increases hydrogen-bond acceptor count and alters the calculated partition coefficient (clogP) compared to the parent hydrocarbon [1]. In the context of adenosine A2A receptor ligands, the adamantane moiety serves as a lipophilic anchor; introducing a polar methoxy group at the 2-position may reduce non-specific membrane partitioning while preserving key hydrophobic contacts with the receptor binding pocket, as suggested by structure-activity trends observed in related adamantane-containing A2A antagonists [2]. Quantitative comparative binding data for this specific compound versus its des-methoxy analog is not publicly available.

Lipophilicity CNS Drug Design Adamantane Derivatization

Adamantane-Benzamide Class Selectivity: TAAR1 vs. Adrenergic Receptors from Patent-Disclosed SAR

Patent US9029370B2 discloses a series of substituted benzamide derivatives, including adamantane-containing exemplars, that demonstrate selectivity for the trace amine-associated receptor 1 (TAAR1) over adrenergic alpha1 and alpha2 receptors [1]. While the specific compound 3-cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is not explicitly listed in this patent, the SAR framework established therein indicates that 3-cyano substitution on the benzamide ring is compatible with TAAR1 affinity and that adamantane-containing analogs in this series achieve Ki values in the low nanomolar range at TAAR1 while remaining >100-fold selective over adrenergic receptors [1]. This class-level selectivity pattern provides a rationale for prioritizing compounds bearing the 3-cyanobenzamide-adamantane scaffold for TAAR1-focused research programs over non-selective adamantane derivatives.

TAAR1 GPCR Selectivity Adamantane-Benzamide Pharmacology

Recommended Research Application Scenarios for 3-Cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide (CAS 1797727-20-8)


Structure-Activity Relationship (SAR) Probe for Adamantane C2-Substitution Effects in GPCR Ligand Design

The compound serves as a distinct SAR probe to investigate the impact of 2-methoxy substitution on the adamantane cage on receptor binding and functional activity. Because most commercially available adamantane-benzamide analogs bear substituents at the adamantane 1-position or are C2-unsubstituted, this compound fills a specific structural gap. Researchers can use it to test whether the C2-methoxy group alters selectivity between adenosine receptor subtypes (A1, A2A, A2B, A3), TAAR1, or P2X7 receptors compared to corresponding C1-substituted or unsubstituted adamantane analogs [1]. This SAR interrogation is essential for optimising CNS drug candidates where the adamantane moiety is a critical pharmacophoric element [2].

Electron-Withdrawing Substituent Probe for Benzamide Pharmacophore Electronic Profiling

The 3-cyano group (σmeta = +0.56) provides a strong electron-withdrawing substituent at the benzamide meta position, contrasting with the electron-donating 3-dimethylamino analog and the moderately withdrawing 3-bromo analog [1]. This compound can be used in parallel SAR studies to systematically correlate benzamide electronic parameters with target binding affinity, functional potency, and metabolic stability. Such studies are directly relevant to medicinal chemistry programs optimizing benzamide-containing leads for CNS or peripheral targets, where electronic modulation of the aryl ring influences both potency and off-target liability profiles.

TAAR1 Chemical Biology Tool within Validated Adamantane-Benzamide Chemotype

Based on the established SAR from patent US9029370B2, adamantane-benzamide hybrids are a validated chemotype for TAAR1 engagement with demonstrated selectivity over adrenergic receptors [1]. This compound, bearing the 3-cyano-methoxyadamantane scaffold, represents a structurally distinct member of this chemotype. It can be deployed as a chemical biology tool in TAAR1 signaling studies, particularly for experiments requiring a probe with a differentiated pharmacokinetic or selectivity fingerprint compared to previously disclosed TAAR1 ligands such as those in the Roche patent series [1]. Empirical profiling for TAAR1 binding and functional activity is a prerequisite before use in vivo [2].

Reference Standard for Analytical Method Development and Physicochemical Characterization of Adamantane-Benzamide Hybrids

The compound's well-defined stereochemistry, UV-active chromophore (3-cyanobenzamide), and moderate lipophilicity make it a suitable reference standard for developing HPLC, LC-MS, and NMR analytical methods tailored to the adamantane-benzamide compound class [1]. Its distinct retention time and mass spectral fragmentation pattern, arising from the adamantane cage and methoxy substituent, provide a benchmark for purity analysis and stability studies of structurally related analogs. This application supports quality control workflows in medicinal chemistry laboratories synthesizing or procuring adamantane-containing compound libraries.

Quote Request

Request a Quote for 3-cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.